molecular formula C11H13B B3315092 2-Bromo-3-(2,3-dimethylyphenyl)-1-propene CAS No. 951891-57-9

2-Bromo-3-(2,3-dimethylyphenyl)-1-propene

Cat. No.: B3315092
CAS No.: 951891-57-9
M. Wt: 225.12 g/mol
InChI Key: CNKXUEXAMAKFEU-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,3-dimethylyphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, which is further substituted with a 2,3-dimethylphenyl group. The molecular formula of this compound is C11H13Br, and it has a molecular weight of approximately 225.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,3-dimethylyphenyl)-1-propene can be achieved through various synthetic routes. One common method involves the bromination of 3-(2,3-dimethylyphenyl)-1-propene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,3-dimethylyphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and sulfuric acid are used. The reactions are often conducted at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(2,3-dimethylyphenyl)-1-propanol, 3-(2,3-dimethylyphenyl)-1-propylamine, and other substituted derivatives.

    Addition Reactions: Products include 2-bromo-3-(2,3-dimethylyphenyl)-1-chloropropane, 2,3-dibromo-3-(2,3-dimethylyphenyl)propane, and others.

    Oxidation and Reduction Reactions: Products include 2,3-epoxy-3-(2,3-dimethylyphenyl)propane and 3-(2,3-dimethylyphenyl)propane.

Scientific Research Applications

2-Bromo-3-(2,3-dimethylyphenyl)-1-propene has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,3-dimethylyphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the double bond in the propene chain play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2,4-dimethylyphenyl)-1-propene
  • 2-Bromo-3-(3,4-dimethylyphenyl)-1-propene
  • 2-Bromo-3-(2,3-dimethylphenyl)-1-butene

Uniqueness

2-Bromo-3-(2,3-dimethylyphenyl)-1-propene is unique due to the specific positioning of the bromine atom and the 2,3-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the bromine atom enhances its reactivity in substitution and addition reactions, while the 2,3-dimethylphenyl group provides steric and electronic effects that influence its behavior in various chemical processes.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-5-4-6-11(10(8)3)7-9(2)12/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKXUEXAMAKFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250866
Record name 1-(2-Bromo-2-propen-1-yl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-57-9
Record name 1-(2-Bromo-2-propen-1-yl)-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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